18-Hydroxycortisone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

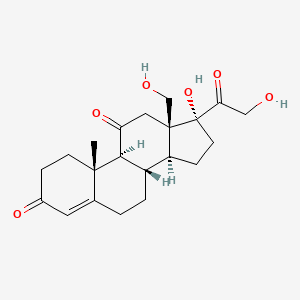

18-Hydroxycortisone, also known as this compound, is a useful research compound. Its molecular formula is C21H28O6 and its molecular weight is 376.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Clinical Significance

18-Hydroxycortisone is primarily recognized for its role in the diagnosis of primary aldosteronism (PA), a condition characterized by excessive production of aldosterone. In patients with PA, particularly those with aldosterone-producing adenomas (APAs) and bilateral adrenal hyperplasia (BAH), levels of this compound are significantly elevated compared to healthy individuals and those with essential hypertension .

Key Findings:

- Biosynthesis : The synthesis of this compound occurs through the action of aldosterone synthase, which converts cortisol into this steroid. This reaction is particularly pronounced in certain genetic conditions such as familial hyperaldosteronism types 1 and 3 .

- Diagnostic Biomarker : Studies indicate that measuring urinary and serum levels of this compound can aid in differentiating between subtypes of PA. For instance, patients with APAs show markedly higher levels compared to those with BAH or essential hypertension .

Diagnostic Utility

The use of this compound as a biomarker has been explored extensively in clinical settings. Its measurement can refine the diagnostic workup for PA and assist in determining the appropriate treatment strategy.

Research Insights:

- A study involving 62 patients with low-renin essential hypertension and various subtypes of PA demonstrated that serum and urinary levels of this compound were significantly higher in PA patients compared to controls. The saline load test further confirmed these findings, indicating that levels decreased post-test, particularly in APA patients .

- Another research effort utilized liquid chromatography-tandem mass spectrometry to quantify urinary this compound effectively, supporting its potential as a reliable diagnostic tool .

Case Studies and Research Findings

Several studies have documented the clinical applications of this compound:

Eigenschaften

CAS-Nummer |

96737-55-2 |

|---|---|

Molekularformel |

C21H28O6 |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H28O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,14-15,18,22-23,27H,2-7,9-11H2,1H3/t14-,15-,18+,19-,20+,21-/m0/s1 |

InChI-Schlüssel |

FPYGQPQXGSIDSF-RBWSHPMZSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)CO |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)CO |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)CO |

Synonyme |

17,18,21-trihydroxy-4-pregnene-3,11,20-trione 18-hydroxycortisone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.